

Application Notes and Protocols: Palladium-Catalyzed Functionalization of 3-lodo-3H-Indazole

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Compound of Interest		
Compound Name:	3-iodo-3H-indazole	
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This document provides detailed application notes and protocols for the palladium-catalyzed functionalization of **3-iodo-3H-indazole**. The indazole scaffold is a privileged structure in medicinal chemistry, and the C-3 position is a key vector for chemical modification to modulate biological activity.[1][2] Palladium-catalyzed cross-coupling reactions offer a powerful and versatile strategy for the C-3 functionalization of indazoles, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[3][4] This document covers several key palladium-catalyzed reactions, including Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and carbonylative couplings.

Synthesis of 3-lodo-1H-Indazole

The necessary starting material, 3-iodo-1H-indazole, can be synthesized from 1H-indazole through direct iodination.

Experimental Protocol: Synthesis of 3-lodo-1H-indazole[3][5]

A solution of 1H-indazole (e.g., 3.77 g, 0.032 mol) in DMF (60 mL) is prepared. To this solution, iodine (16.0 g, 0.064 mol) and potassium hydroxide pellets (6.72 g, 0.12 mol) are added. The reaction mixture is stirred at room temperature for 1 hour. After the reaction is complete, the mixture is poured into a 10% aqueous solution of NaHSO3 (200 mL) to quench the excess



iodine. The resulting precipitate is collected by filtration, washed with water, and dried to afford 3-iodo-1H-indazole. Yields for this reaction are typically excellent, often in the range of 87% to 100%.[5]

It is important to note that for subsequent cross-coupling reactions, the N-H group of the indazole may require protection, for example, with a tert-butyloxycarbonyl (Boc) group.[3]

Palladium-Catalyzed Cross-Coupling Reactions

The following sections detail various palladium-catalyzed cross-coupling reactions for the functionalization of the C-3 position of 3-iodo-1H-indazole.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between 3-iodo-1H-indazole and various organoboron compounds. This reaction is widely used to synthesize 3-aryl- and 3-vinyl-1H-indazoles.[3][6]

Table 1: Summary of Suzuki-Miyaura Coupling Conditions



Coupli ng Partne r	Cataly st (mol%)	Ligand (mol%)	Base	Solven t	Tempe rature (°C)	Time (h)	Yield (%)	Refere nce
Pinacol vinyl boronat e	Pd(PPh 3)4 (5- 6)	-	Na2CO 3 (2N)	1,4- Dioxan e	120 (μW)	0.67	55-87	[5]
Phenylb oronic acid	PdCl2(d ppf)	-	K2CO3	BMImB F4/H2O	100	12	95	[3]
3- Methox yphenyl boronic acid	Pd(PPh 3)4 (2)	-	Na2CO 3	DME/H 2O	70-80	12-24	Low Yield	[7]
Heteroa rylboron ic acids	Pd(PPh 3)4 (5)	-	NaHCO 3	DME/H 2O	Reflux	13	85-94	[8]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-lodo-1H-indazole with Pinacol Vinyl Boronate[5]

In a microwave vial, 3-iodo-1H-indazole (1.0 eq), pinacol vinyl boronate (2.0 eq), Pd(PPh3)4 (5-6 mol%), and an aqueous solution of Na2CO3 (2N) are mixed in 1,4-dioxane. The vial is sealed and subjected to microwave irradiation at 120 °C for 40 minutes. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired 3-vinyl-1H-indazole.

Sonogashira Coupling



The Sonogashira coupling enables the synthesis of 3-alkynyl-1H-indazoles by reacting 3-iodo-1H-indazole with terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Table 2: Summary of Sonogashira Coupling Conditions

Alkyne	Cataly st (mol%)	Co- catalys t (mol%)	Base	Solven t	Tempe rature (°C)	Time (h)	Yield (%)	Refere nce
Termina I Alkynes	PdCl2(PPh3)2 (2)	Cul (1)	Et3N	Et3N	50	5-24	High Yields	[9]
Phenyla cetylen e	[PdCl2(PPh3)2] (10)	Cul (20)	Et3N	DMF	70	48	-	[7]
Tolylace tylene	-	-	-	-	-	-	-	[10]

Experimental Protocol: Sonogashira Coupling of N-Boc-3-iodo-1H-indazole with a Terminal Alkyne[9][11]

To a solution of N-Boc-3-iodo-1H-indazole (1.0 eq) and the terminal alkyne (1.2 eq) in triethylamine, PdCl2(PPh3)2 (2 mol%) and CuI (1 mol%) are added. The reaction mixture is stirred at 50 °C for 5-24 hours under an inert atmosphere. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the corresponding 3-alkynyl-1H-indazole derivative. It has been noted that protection of the indazole N-1 position is often necessary for successful coupling.[11]

Heck Coupling

The Heck coupling reaction facilitates the synthesis of 3-alkenyl-1H-indazoles through the reaction of 3-iodo-1H-indazole with alkenes.

Table 3: Summary of Heck Coupling Conditions



Alkene	Cataly st (mol%)	Ligand (mol%)	Base	Solven t	Tempe rature (°C)	Time (h)	Yield (%)	Refere nce
Methyl acrylate	PdCl2(d ppf)	-	TEA	DMF	50	2	62	[12]
Methyl 2- acetami doacryl ate	Pd(OAc)2	-	NaHCO 3	DMF	125	2	-	[12]
Various Alkenes	Na2Pd Cl4 (5)	sSPhos (15)	Na2CO 3	CH3CN /H2O	- (μW)	-	up to 99	[13]

Experimental Protocol: Heck Coupling of N-Boc-3-iodo-1H-indazole with Methyl Acrylate[12]

N-Boc-3-iodo-1H-indazole (1.0 eq) is dissolved in DMF, followed by the addition of methyl acrylate, PdCl2(dppf) as the catalyst, tetrabutylammonium iodide (TBAI), and triethylamine (TEA) as the base. The reaction mixture is heated at 50 °C for 2 hours. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography. Of note, in the absence of an N-protecting group, Michael addition can be a competing side reaction.[12]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond at the C-3 position of the indazole ring, providing access to 3-amino-1H-indazole derivatives. This reaction involves the palladium-catalyzed coupling of an amine with the 3-iodo-1H-indazole.[14][15]

Table 4: Summary of Buchwald-Hartwig Amination Conditions



Amine	Catalyst	Ligand	Base	Solvent	Temper ature (°C)	Note	Referen ce
Various Amines	Pd(OAc) 2	BINAP	Cs2CO3	1,4- Dioxane	Elevated	General condition s	[16]
4-fluoro- 2- methoxy- 5- nitroanilin e	-	Xantphos	-	-	-	Regiosel ective aminatio n	[16]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 3-Iodo-1H-indazole[16]

An oven-dried reaction tube is charged with 3-iodo-1H-indazole (1.0 eq), the desired amine (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)2, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3 or NaOtBu, 1.5-2.0 eq). The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., 1,4-dioxane or toluene) is added, and the mixture is heated until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the 3-amino-1H-indazole product.

Carbonylative Coupling

Palladium-catalyzed carbonylation of 3-iodoindazoles provides a direct route to 3-indazolecarboxylic acid esters and amides.[17][18]

Table 5: Summary of Carbonylative Coupling Conditions



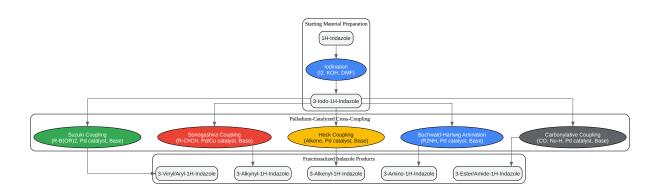
Nucleo phile	Cataly st	Ligand	Base	Solven t	Pressu re (CO)	Tempe rature (°C)	Yield (%)	Refere nce
Methan ol	Pd(OAc	dppf	Et3N	DMF/M eOH	1 atm	80	Modera te to Good	[17][18]
Amines	Pd(OAc	dppf	Et3N	DMF	1 atm	80	Modera te to Good	[17][18]

Experimental Protocol: Palladium-Catalyzed Carbonylative Esterification of 3-lodo-1H-indazole[17][18]

A mixture of 3-iodo-1H-indazole (1.0 eq), Pd(OAc)2, dppf, and Et3N in a mixture of DMF and methanol is charged into a reaction vessel. The vessel is purged with carbon monoxide, and a balloon of carbon monoxide is attached. The reaction is heated at 80 °C until completion. The solvent is then removed in vacuo, and the residue is purified by column chromatography to give the corresponding methyl 1H-indazole-3-carboxylate.

Visualizations

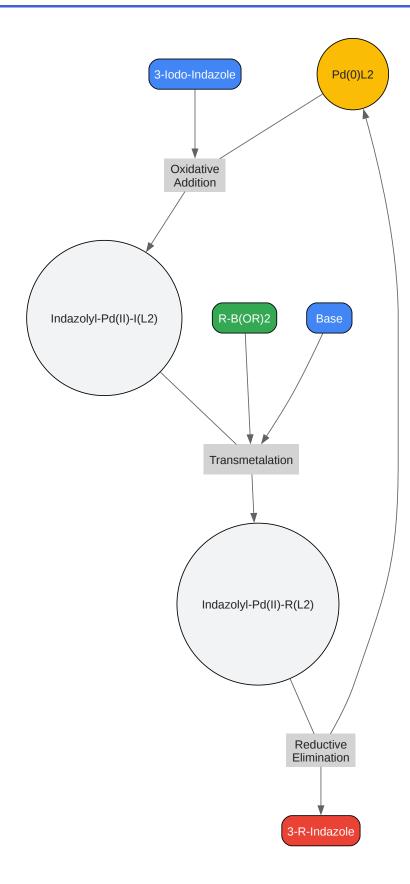




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Caption: General workflow for the functionalization of 3-iodo-1H-indazole.

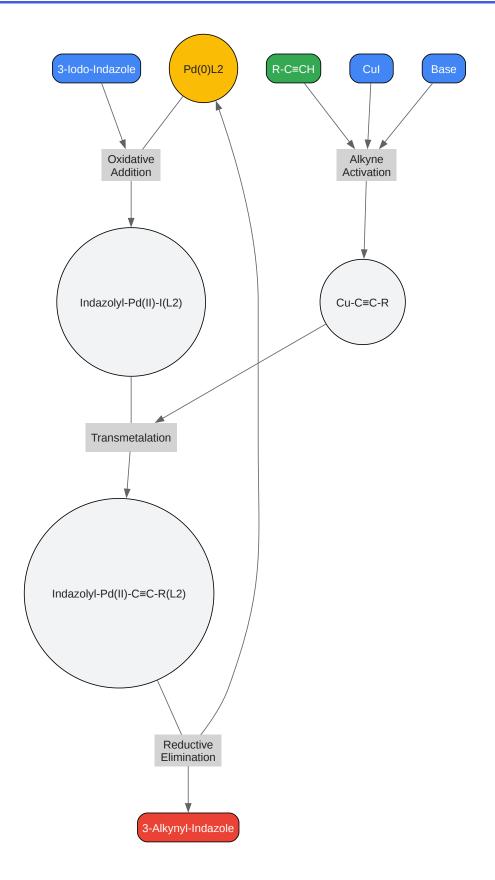




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Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.





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Caption: Simplified catalytic cycle for the Sonogashira coupling.



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